Tricyclo[4.2.1.0(2,5)]non-2(5)-ene
Description
Historical Context of Polycyclic Hydrocarbons and Strained Olefins
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple aromatic rings and contain only carbon and hydrogen. eurofinsus.com These compounds are found naturally in fossil fuels like crude oil and coal. eurofinsus.com The release of PAHs into the environment has seen a significant increase over the last 100 to 150 years, largely attributed to industrial growth and urban expansion. tamug.edu Many PAHs are of concern as environmental pollutants due to their potential toxicity. tamug.edunih.gov The simplest of these compounds is naphthalene, which consists of two aromatic rings. eurofinsus.com
The study of strained olefins, a subset of cyclic hydrocarbons, represents a fascinating area of organic chemistry. These molecules contain a double bond within a ring system that is forced into a non-ideal, high-energy geometry. This strain imparts unique reactivity to the olefin, making it a valuable subject for both theoretical and practical investigation. Research into strained olefins has led to a deeper understanding of chemical bonding and has enabled the synthesis of complex molecular architectures.
Significance of Tricyclo[4.2.1.0(2,5)]non-2(5)-ene as a Strained Chemical Scaffold
This compound, with the CAS number 41487-78-9, is a notable example of a strained polycyclic hydrocarbon. chemeo.com Its rigid, three-ring structure creates significant ring strain, which in turn influences its chemical properties and reactivity. Computational studies have indicated that this hydrocarbon possesses a higher strain energy compared to its nitrogen-containing analogue, 9-Azathis compound. This difference is attributed to the absence of stabilizing lone-pair interactions from a nitrogen atom.
The unique structure of this compound and its derivatives makes them valuable as building blocks in the synthesis of more complex molecules. The inherent strain in the molecule can be harnessed to drive chemical transformations, allowing for the construction of novel molecular frameworks.
Below is a table of some of the reported chemical properties of this compound.
| Property | Value |
| Molecular Formula | C9H10 |
| Molecular Weight | 118.18 g/mol |
| CAS Number | 41487-78-9 |
| InChI Key | RSXOZYQTOYIEGJ-UHFFFAOYSA-N |
| Data sourced from Cheméo chemeo.com |
Overview of Current Research Landscape and Key Challenges
Current research continues to explore the synthesis and application of the tricyclo[4.2.1.0(2,5)]nonane framework. For instance, derivatives of this scaffold are being investigated for their potential use in advanced materials, such as photoresists for 157 nm lithography. researchgate.net Fluorinated tricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylic acid esters have been synthesized and shown to undergo metal-catalyzed addition polymerization, resulting in homopolymers with high transparency at 157 nm. researchgate.net
Recent studies have also focused on the synthesis of novel derivatives for biological evaluation. In 2024, research was published on the synthesis of new benzothiazole (B30560) derivatives starting from tricyclo[4.2.1.0(2,5)]non-7-en-3-one. researchgate.net These compounds were evaluated for their antiproliferative activities against certain cancer cell lines. researchgate.net Another recent study in 2024 detailed a practical synthesis of meso-1,4-dialdehydes from cyclobutanediol derivatives, including a tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol, and their subsequent use in asymmetric synthesis. acs.org
A primary challenge in this field is the synthesis of these complex, strained molecules. The construction of the tricyclic system often requires multi-step synthetic sequences. For example, the synthesis of tricyclo[4.2.1.0(2,5)]non-7-en-3-one has been achieved through the addition of dichloroketene (B1203229) to norbornene followed by the reduction of chlorine atoms. researchgate.net Overcoming these synthetic hurdles to produce these compounds in good yields remains a key focus of ongoing research.
Properties
CAS No. |
41487-78-9 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
tetracyclo[4.2.1.01,6.02,5]non-2(5)-ene |
InChI |
InChI=1S/C9H10/c1-2-7-6(1)8-3-4-9(7,8)5-8/h1-5H2 |
InChI Key |
RSXOZYQTOYIEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C34C2(C3)CC4 |
Origin of Product |
United States |
Synthetic Strategies for Tricyclo 4.2.1.0 2,5 Non 2 5 Ene and Its Derivatives
Photochemical Pathways to Tricyclo[4.2.1.0(2,5)]non-2(5)-ene Systems
Photochemical reactions provide a powerful means to access high-energy, strained molecules like this compound. These methods often utilize light to induce transformations that are thermally unfavorable.
Formation via Strained Polycyclic Cyclobutenes
One of the key photochemical routes to the this compound system involves the electrocyclic rearrangement of 1,2-dimethylenecycloalkanes. thieme-connect.de Specifically, the photolysis of 2,3-dimethylenebicyclo[2.2.1]heptane results in the formation of this compound. thieme-connect.de This reaction proceeds in high yield (80%) and represents a nearly quantitative conversion. thieme-connect.de The driving force for this photochemical conversion is the absorption of light by the conjugated diene system, which allows for a conrotatory ring closure to the thermodynamically less stable, strained cyclobutene (B1205218) derivative. thieme-connect.de This method is particularly attractive due to its efficiency and the direct formation of the desired tricyclic skeleton. thieme-connect.deacs.org
Thermal Cycloaddition Reactions in the Synthesis of Tricyclo[4.2.1.0(2,5)]nonene Frameworks
Thermal cycloaddition reactions offer a complementary approach to the synthesis of tricyclo[4.2.1.0(2,5)]nonene frameworks. These reactions typically involve the [2σ + 2σ + 2π]-cycloaddition of quadricyclane (B1213432) with various olefins and acetylenes, or Diels-Alder reactions to form derivatives of the tricyclic system.
[2σ + 2σ + 2π]-Cycloaddition of Quadricyclane with Olefins/Acetylenes
Quadricyclane, a highly strained isomer of norbornadiene, is a valuable starting material for the synthesis of tricyclo[4.2.1.0(2,5)]non-7-ene derivatives. researchgate.net It readily undergoes a [2σ + 2σ + 2π]-cycloaddition reaction with a variety of activated alkenes and alkynes. researchgate.netacs.org This reaction is highly efficient and stereoselective, providing a direct route to the tricyclic framework. researchgate.net
A significant advantage of the cycloaddition reaction of quadricyclane is the high degree of regio- and stereocontrol. In most cases, the reaction proceeds with high stereoselectivity, leading to the formation of exo-adducts. researchgate.net This exo-selectivity is a general feature of these cycloadditions and is observed with a wide range of dienophiles. researchgate.netacs.org This predictable stereochemical outcome is crucial for the synthesis of well-defined tricyclic structures. The reaction is also regioselective, with the substituent on the dienophile dictating the orientation of the addition.
The cycloaddition of quadricyclane is particularly effective with activated alkenes and alkynes. researchgate.net Dienophiles containing electron-withdrawing groups, such as esters, nitriles, and sulfones, react readily with quadricyclane to afford the corresponding tricyclo[4.2.1.0(2,5)]non-7-ene derivatives. researchgate.net For instance, the reaction of quadricyclane with dimethyl acetylenedicarboxylate (B1228247) yields the corresponding exo-tricyclo[4.2.1.0(2,5)]non-3-ene derivative. researchgate.net The reactivity of the dienophile can be dramatically enhanced by converting ester groups to the corresponding acid chlorides, allowing the reaction to proceed at room temperature instead of requiring high temperatures. researchgate.net While quadricyclane does not typically react with non-activated alkenes, the use of these activated systems provides a versatile and efficient method for the synthesis of a wide array of functionalized tricyclo[4.2.1.0(2,5)]nonene derivatives. researchgate.net
Diels-Alder Reactions for Tricyclo[4.2.1.0(2,5)]non-7-ene Derivatives
The Diels-Alder reaction, a [4π+2π] cycloaddition, is a powerful tool for the synthesis of six-membered rings and can be applied to the formation of tricyclo[4.2.1.0(2,5)]non-7-ene derivatives. wikipedia.org This approach typically involves the reaction of a diene with a dienophile. For example, the reaction of cyclopentadiene (B3395910) with a suitable dienophile can lead to the formation of a norbornene-type structure, which can be a precursor to the desired tricyclic system. researchgate.net The Diels-Alder reaction offers good control over stereochemistry and allows for the introduction of various substituents into the final product. wikipedia.org High-pressure conditions can be employed to facilitate the Diels-Alder reaction between sterically hindered or less reactive dienes and dienophiles, leading to the formation of the desired cycloadducts as single products. acs.org
Metal-Catalyzed Synthetic Routes to Tricyclo[4.2.1.0(2,5)]nonene Analogues
Metal-catalyzed reactions are pivotal in the synthesis of tricyclo[4.2.1.0(2,5)]nonene analogues. These methods often provide high efficiency and stereoselectivity. A significant approach involves the [2π+2π]-cycloaddition of norbornadiene-2,5 with various alkenes, a reaction catalyzed by transition-metal complexes. researchgate.net While this route can sometimes lead to by-products like deltacyclanes, it has been successfully employed with catalysts such as copper (Cu) or nickel (Ni) complexes. researchgate.net
Another powerful metal-catalyzed method is the addition polymerization of functionalized tricyclo[4.2.1.0(2,5)]non-7-ene monomers. acs.orgresearchgate.net Palladium (Pd) and Nickel (Ni) catalysts are commonly used for this purpose. caltech.edu For instance, fluorinated tricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylic acid esters undergo metal-catalyzed addition polymerization to form homopolymers with desirable properties for applications like 157 nm photoresists. acs.orgacs.org The choice of catalyst can significantly influence the reaction's outcome, including yield and the molecular weight of the resulting polymer. researchgate.net
The [2σ+2σ+2π]-condensation reaction of quadricyclane with olefins is another key stereospecific cycloaddition method that yields exo-tricyclo[4.2.1.0(2,5)]non-7-enes, which are particularly suitable for polymerization. researchgate.net This reaction is often facilitated by the presence of electron-withdrawing substituents on the olefin. researchgate.net
Directed Synthesis of Functionalized Tricyclo[4.2.1.0(2,5)]nonene Derivatives
The strategic introduction of functional groups onto the tricyclo[4.2.1.0(2,5)]nonene scaffold allows for the fine-tuning of its chemical and physical properties.
Fluorinated Tricyclo[4.2.1.0(2,5)]non-7-ene Ester Synthesis.researchgate.netacs.org
The synthesis of fluorinated tricyclo[4.2.1.0(2,5)]non-7-ene esters is of significant interest, particularly for applications in photolithography. acs.orgacs.org A common synthetic route involves the reaction of quadricyclane with fluorinated acrylates. caltech.edu For example, reacting quadricyclane with methyl (2-trifluoromethyl)acrylate yields methyl 3-(trifluoromethyl)tricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate as a mixture of syn and anti-isomers. caltech.edu These fluorinated monomers can then be polymerized using metal catalysts to produce polymers with enhanced transparency at deep-UV wavelengths. acs.org
Table 1: Synthesis of Fluorinated Tricyclo[4.2.1.0(2,5)]non-7-ene Ester
| Reactants | Product | Yield | Isomer Composition |
|---|
Data sourced from: Macromolecules 2003, 36, 1534-1542 caltech.edu
Silicon-Substituted Tricyclo[4.2.1.0(2,5)]non-7-ene Derivatives.researchgate.netresearchgate.netacs.org
Silicon-containing tricyclo[4.2.1.0(2,5)]non-7-ene derivatives are synthesized for their potential in creating highly permeable polymeric materials. researchgate.netresearchgate.net A key method for their synthesis is the [2σ+2σ+2π]-cycloaddition reaction of quadricyclane with silicon-substituted olefins. researchgate.net This approach is stereospecific, resulting in exo-isomers that are highly reactive in polymerization. researchgate.netresearchgate.net For instance, the thermal condensation of vinyltrichlorosilane with quadricyclane is a key step in producing 3-{tris(trimethylsiloxy)silyl}tricyclo[4.2.1.0]non-7-ene. researchgate.net This monomer can undergo both ring-opening metathesis polymerization (ROMP) and addition polymerization. researchgate.net The introduction of a cyclobutane (B1203170) ring separates the bulky silicon-containing groups from the polymerizable double bond, which enhances their reactivity compared to similarly substituted norbornenes. researchgate.netresearchgate.net
Benzotricyclo[4.2.1.0(2,5)]nonene Synthesis and Diastereomeric Considerations
The synthesis of benzotricyclo[4.2.1.0(2,5)]nonene derivatives can be achieved through photochemical [2+2] cycloaddition reactions. For example, the photolysis of certain 1-alkenyl-naphthalen-2(1H)-ones can lead to the formation of benzotricyclo[3.3.1.0(2,7)]nonen-8-ones. researchgate.net The stereochemistry of the products, including the formation of different diastereomers, is a critical aspect of these syntheses and is influenced by factors such as the structure of the starting materials and the reaction conditions.
Nitrogen-Containing Tricyclo[4.2.1.0(2,5)]non-7-ene Derivatives.google.comnih.gov
Nitrogen-containing analogues, such as 3-azatricyclo[4.2.1.0(2,5)]non-7-en-4-one, are valuable intermediates in organic synthesis. nih.govlookchem.com These compounds can be synthesized through various methods, including the addition of dichloroketene (B1203229) to norbornene followed by subsequent transformations. researchgate.netnih.gov For instance, (1S,2S,5R,6R)-3-azatricyclo[4.2.1.0(2,5)]non-7-en-4-one serves as a key intermediate in the asymmetric synthesis of enantiopure carbocyclic β-amino acids. lookchem.com
Other Strategically Substituted Tricyclo[4.2.1.0(2,5)]nonene Systems
A variety of other substituted tricyclo[4.2.1.0(2,5)]nonene systems have been synthesized for diverse applications. These include:
Oxetane-containing derivatives: Synthesized via methods like [2+2] cycloadditions. beilstein-journals.org
Diol derivatives: (1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol has been synthesized and characterized. acs.org
Complex polycyclic systems: Asymmetric synthesis of complex tricyclo[3.2.2.0]nonenes has been achieved through Diels-Alder reactions of racemic norcaradienes. nih.gov
These examples highlight the versatility of the tricyclo[4.2.1.0(2,5)]nonene scaffold and the diverse range of functional groups that can be incorporated to tailor its properties for specific applications.
Reaction Mechanisms and Reactivity of Tricyclo 4.2.1.0 2,5 Non 2 5 Ene Systems
Electrophilic Addition Reactions to Tricyclo[4.2.1.0(2,5)]nona-3,7-diene Systems
The presence of two double bonds in different steric and electronic environments within the tricyclo[4.2.1.0(2,5)]nona-3,7-diene framework leads to interesting selectivities in electrophilic addition reactions.
Investigation of Facial and Regioselectivity
Theoretical studies on the electrophilic addition of chlorine to exo-tricyclo[4.2.1.0(2,5)]nona-3,7-diene have provided insights into the facial and regioselectivity of this reaction. The molecule presents two distinct double bonds: one in the cyclobutene (B1205218) ring (C3-C4) and another in the six-membered ring (C7-C8). The study reveals that the C7-C8 double bond is more reactive towards electrophiles.
The facial selectivity of the addition is a key aspect. The electrophile can approach the double bond from the syn face (the same side as the cyclobutane (B1203170) ring) or the anti face (the opposite side). Theoretical calculations indicate that the anti attack on the C7-C8 double bond is the kinetically favored pathway. This preference is attributed to the lower activation energy of the transition state for anti addition compared to syn addition.
The regioselectivity of the subsequent nucleophilic attack is also crucial. After the initial electrophilic attack, a bridged cationic intermediate is formed. The nucleophile can then attack at different carbon atoms, leading to various products. The distribution of these products is influenced by the stability of the resulting carbocations and steric factors.
Characterization of Bridged Cationic Intermediates
The electrophilic addition to dienes often proceeds through the formation of cationic intermediates. In the case of tricyclo[4.2.1.0(2,5)]nona-3,7-diene systems, these intermediates are typically bridged ions. The formation of a bridged chloronium ion, for instance, is a key step in the addition of chlorine. The structure and stability of these intermediates determine the final product distribution.
The stability of these bridged cationic intermediates is influenced by the rigid polycyclic framework. The geometry of the molecule can facilitate or hinder the formation of these intermediates, thereby affecting the reaction rate and outcome.
Correlation of Reactivity with Double Bond Pyramidalization
The reactivity of the double bonds in tricyclo[4.2.1.0(2,5)]nona-3,7-diene systems is linked to the degree of pyramidalization of the double bond carbons. Pyramidalization refers to the deviation of the atoms of a double bond from planarity. In strained systems like this, the double bonds are often pyramidalized to relieve ring strain.
The C3-C4 double bond in the cyclobutene ring is significantly more pyramidalized than the C7-C8 double bond. However, theoretical studies show that the C7-C8 double bond is more reactive towards electrophiles. This suggests that while pyramidalization can influence reactivity, other factors such as steric accessibility and the stability of the resulting intermediates play a more dominant role in this specific system.
Ring-Opening and Rearrangement Processes of Tricyclo[4.2.1.0(2,5)]non-2(5)-ene Analogues
The strained nature of the this compound skeleton makes its analogues susceptible to ring-opening and rearrangement reactions, which can be initiated by heat or chemical reagents.
Thermal Rearrangements and Valence Isomerizations
This compound and its derivatives can undergo thermal rearrangements and valence isomerizations. For instance, the thermal isomerization of 2-methylbicyclo[2.1.0]pent-2-ene, a related strained system, yields 1-methylcyclopentadiene. rsc.org This type of rearrangement often proceeds through diradical intermediates. rsc.orgresearchgate.net
Similarly, the photolysis of tricyclo[4.2.1.0(2,5)]nonadiene has been studied, providing insights into the photochemical behavior of these systems. nist.gov These rearrangements can lead to the formation of various isomeric structures, highlighting the complex potential energy surface of these molecules.
Ring Opening Mechanisms in Related Polycyclic Systems
The study of ring-opening mechanisms in related polycyclic systems provides valuable context for understanding the reactivity of this compound analogues. For example, the base-induced ring opening of homocubane alcohols leads to the formation of tricyclo[4.2.1.0(2,5)]nonene derivatives through the cleavage of C-C bonds. ru.nl This demonstrates how the inherent strain in the cage-like structure can be released through specific bond-breaking events under basic conditions. ru.nl
Furthermore, ring-opening metathesis polymerization (ROMP) of ester-functionalized endo-tricyclo[4.2.2.0(2,5)]deca-3,9-dienes has been investigated. rsc.org The pyrolysis of the resulting polymers suggests that retro-Diels-Alder reactions are a key degradation pathway. rsc.org These studies on related, more complex systems illustrate the diverse pathways through which the tricyclic framework can be opened and transformed.
Electric Field Catalysis in Tricyclo[4.2.1.0(2,5)]non-7-ene Reactions
In a groundbreaking demonstration of non-redox bond formation being accelerated by an external electric field, researchers investigated the Diels-Alder reaction between a furan (B31954) diene and a dienophile based on the tricyclo[4.2.1.0(2,5)]non-7-ene framework. metu.edu.tryok.gov.tr Specifically, the dienophile used was (±)-tricyclo[4.2.1.0(2,5)]non-7-ene-3,4-dimethanethiol. yok.gov.tr
The experiment utilized a scanning tunneling microscopy break-junction (STM-BJ) technique to apply an oriented external electric field (EEF) across the reactants at a single-molecule level. metu.edu.tryok.gov.tr Theoretical calculations had predicted that an applied electric field could lower the activation energy barrier for the reaction by stabilizing the dipole moment of the transition state. yok.gov.tr
The experimental results confirmed this prediction. When an electric field was applied in the direction that favored electron flow from the dienophile to the diene (a negative bias on the surface), a significant rate acceleration was observed. metu.edu.tr The frequency of the reaction, measured by the formation of single-molecule junctions, increased by a factor of five. metu.edu.tr This pioneering work represents a new frontier in catalysis, demonstrating that the kinetics of non-redox reactions can be manipulated by external electric fields, a phenomenon termed electrostatic catalysis. metu.edu.tr
| Reaction System | Catalytic Method | Key Finding |
| Diels-Alder: Furan + (±)-Tricyclo[4.2.1.0(2,5)]non-7-ene-3,4-dimethanethiol | Oriented External Electric Field (STM-BJ) | 5-fold increase in reaction frequency |
Other Specialized Transformations and Their Mechanisms
The strained nature of the tricyclo[4.2.1.0(2,5)]nonene ring system makes it a versatile precursor for various other chemical transformations.
One significant reaction is the thermal electrocyclic ring-opening . Studies on cis- and trans-3,4-dimethylthis compound have shown that thermolysis leads to the formation of the corresponding dienes. This process allows for the investigation of the stereochemistry and activation barriers of formally "forbidden" disrotatory ring-openings in highly strained cyclobutenes.
The tricyclic skeleton is also a useful building block in the synthesis of more complex molecules. For instance, tricyclo[4.2.1.0(2,5)]non-7-en-3-one can be synthesized and subsequently used as a scaffold. Through condensation reactions with benzaldehyde (B42025) derivatives, it forms chalcone (B49325) analogs. These intermediates can then be reacted with 2-aminobenzothiol to produce novel benzothiazole (B30560) derivatives, which have been investigated for their biological activities.
Furthermore, the tricyclo[4.2.1.0(2,5)]nonene framework is utilized in materials science. Fluorinated tricyclo[4.2.1.0(2,5)]non-7-ene monomers can be prepared through cycloaddition reactions of norbornadiene or quadricyclane (B1213432) with functionalized olefins. These specialized monomers can then undergo radical polymerization, often with tetrafluoroethylene (B6358150), to create amorphous fluoropolymers with high glass transition temperatures and good solubility in organic solvents, suitable for applications such as photoresists.
Polymerization Studies of Tricyclo 4.2.1.0 2,5 Non 7 Ene Monomers
Ring-Opening Metathesis Polymerization (ROMP) of Tricyclo[4.2.1.0(2,5)]non-7-enes
Ring-Opening Metathesis Polymerization (ROMP) is a prominent method for polymerizing cyclic olefins, including Tricyclo[4.2.1.0(2,5)]non-7-ene (TCN) and its analogues. researchgate.net This technique utilizes the high ring strain of the monomer to drive the polymerization, resulting in polymers with unique architectures and functionalities. The fused cyclobutane (B1203170) ring in TCN derivatives makes them particularly reactive monomers in ROMP. researchgate.netresearchgate.net
Metal-Based Catalysis in ROMP (e.g., Grubbs Catalysts, Ruthenium-based Systems)
The development of well-defined transition metal catalysts, particularly those based on ruthenium, has been pivotal for the controlled ROMP of TCN monomers. researchgate.netrsc.org Grubbs catalysts, a family of ruthenium-based complexes, are frequently employed due to their high activity, functional group tolerance, and ability to facilitate living polymerization. unifr.chmdpi.comnsc.ru
For instance, the third-generation Grubbs catalyst (G3) has been effectively used to initiate the ROMP of a variety of TCN and tricyclononadiene (TCND) monomers, including imides, monoesters, and diesters. nih.gov These polymerizations typically proceed rapidly, yielding polymers with predictable molecular weights and low dispersities, which are characteristic of a controlled, living polymerization process. nih.gov The use of first-generation Grubbs catalyst has also been successful in the ROMP of 3-{tris(trimethylsiloxy)silyl}tricyclo[4.2.1.0]non-7-ene. researchgate.net
Kinetic studies have been conducted to understand the structure-polymerization rate relationships. Real-time 1H NMR spectroscopy has been used to measure the propagation rates for a library of TCN and TCND monomers. nih.gov These studies have revealed that steric parameters of the monomers are often better predictors of the propagation rate constant (kp) than electronic parameters. nih.gov
The versatility of ruthenium-based catalysts is further demonstrated by their use in the ROMP of TCNs with fluorine-containing substituents and those with bulky silicon-containing groups like -Si(OSiMe3)3. researchgate.netaip.org The resulting polymers are often amorphous and glassy, with properties that are of interest for applications such as gas separation membranes. researchgate.netaip.org
Table 1: ROMP of TCN and TCND Monomers with Third-Generation Grubbs Catalyst (G3)
Note: Specific values for Mn (theo.), Mn (exp.), Đ, and E/Z Ratio are dependent on the specific experimental conditions and monomer used, as detailed in the cited literature. nih.gov
Hydrazine-Catalyzed Metal-Free ROMP of Tricyclo[4.2.1.0(2,5)]non-7-ene Analogues
In the pursuit of more sustainable and biocompatible polymerization methods, metal-free ROMP has emerged as a significant area of research. chemrxiv.orgresearchgate.netresearchgate.net One such approach involves the use of hydrazine-based catalysts for the ROMP of strained cyclobutene-containing monomers, which are structurally analogous to the reactive moiety in TCNs. chemrxiv.orgnih.gov While direct studies on TCN itself are limited, the principles established with these analogues are highly relevant.
This method typically involves the in situ condensation of a bicyclic hydrazine (B178648) catalyst with an aldehyde initiator. chemrxiv.orgnih.govchemrxiv.org The resulting hydrazonium ion can then initiate the polymerization of monomers like endo-tricyclo[4.2.2.02,5]deca-3,9-dienes (TDDs), which are readily synthesized. chemrxiv.orgnih.gov
The proposed mechanism for hydrazine-catalyzed ROMP is distinct from the metal-alkylidene-mediated pathway. It is believed to proceed through a series of [3+2] cycloaddition and cycloreversion reactions. researchgate.netnih.govsemanticscholar.org The hydrazonium intermediate acts analogously to the metal alkylidene in traditional ROMP. nih.gov
A key feature of this system is the potential for a highly efficient chain transfer mechanism. chemrxiv.orgnih.gov The reversible nature of the hydrazine/aldehyde condensation allows for the use of substoichiometric amounts of the hydrazine catalyst relative to the aldehyde chain-end. chemrxiv.orgnih.gov This suggests that chain transfer can occur through hydrolysis of the growing polymer chain-end and subsequent re-condensation of the hydrazine with another polymer chain. nih.gov
The hydrazine-catalyzed ROMP of TDD monomers has demonstrated living characteristics, affording excellent control over polymer molecular weight and resulting in low dispersity (Đ) values. chemrxiv.orgnih.gov The polymerizations show a good correlation between the experimental and theoretical number-average molecular weights (Mn), indicating a well-controlled process. nih.gov This level of control allows for the synthesis of well-defined polymer architectures, which is crucial for many advanced applications. chemrxiv.orgnih.gov
Stereoregularity and Microstructure Elucidation in ROMP Products
The stereochemistry of the resulting polymer is a critical aspect of ROMP, as it significantly influences the material's properties. In the ROMP of norbornene-type monomers, including TCN derivatives, different stereoisomers can be formed, such as cis/trans isomers related to the geometry of the double bond in the polymer backbone, and tacticities (isotactic, syndiotactic, atactic) related to the relative stereochemistry of adjacent monomer units. researchgate.net
The choice of catalyst plays a crucial role in determining the stereoregularity of the polymer. For example, specific molybdenum and tungsten-based initiators have been developed to produce highly cis,isotactic or cis,syndiotactic polynorbornenes. researchgate.net While detailed stereochemical studies specifically on poly(TCN) are not as prevalent, the principles derived from norbornene and its derivatives are applicable. For instance, in the ROMP of endo-tricyclo[4.2.2.02,5]deca-3,9-diene derivatives using a ruthenium catalyst, a predominantly cis stereochemistry (around 75%) was observed in the polymer main chain. researchgate.net
Techniques such as 1H and 13C NMR spectroscopy are essential for elucidating the microstructure of the polymers. researchgate.netacs.org For complex cases, post-polymerization modification, such as partial bromination or epoxidation of the backbone double bonds, can be used as a tool to definitively determine the tacticity of stereoregular polymers. mit.edu
Addition Polymerization of Tricyclo[4.2.1.0(2,5)]non-7-ene Derivatives
In addition to ROMP, TCN derivatives can also undergo addition polymerization, where the polymerization occurs across the double bond without opening the ring system. researchgate.netacs.orgacs.org This method is particularly useful for creating polymers with a saturated, alicyclic backbone, which can impart properties like high thermal stability and transparency.
Metal-catalyzed addition polymerization is a common route for these monomers. acs.orgacs.org For example, fluorinated TCN-3-carboxylic acid esters have been successfully polymerized via metal-catalyzed addition polymerization. acs.orgacs.org These monomers have shown to be active in addition polymerization, in contrast to some of their norbornene counterparts which can be inactive under similar conditions. researchgate.net The resulting polymers exhibit high glass transition temperatures and are highly transparent at 157 nm, making them promising materials for applications in photolithography. acs.orgacs.org
Palladium-containing catalyst systems have also been shown to be effective for the addition polymerization of TCN derivatives, such as 3-{tris(trimethylsiloxy)silyl}tricyclo[4.2.1.0]non-7-ene. researchgate.net The ability to polymerize these bulky monomers via an addition mechanism highlights the enhanced reactivity of the tricyclononene structure compared to similarly substituted norbornenes. researchgate.net
Table 2: Chemical Compounds Mentioned
Transition Metal-Catalyzed Addition Polymerization
Transition metal catalysis is a key method for the addition polymerization of tricyclo[4.2.1.0(2,5)]non-7-ene monomers. This process allows for the creation of high molecular weight polymers with controlled structures. mdpi.comresearchgate.net
A variety of catalytic systems, particularly those based on palladium (Pd) and nickel (Ni), have proven effective. For instance, a three-component palladium system comprising Pd(OAc)₂, tricyclohexylphosphine (B42057) (PCy₃), and a sodium salt of a weakly coordinating anion has been successfully used to polymerize 3-pentafluorophenyl-exo-tricyclononene-7. mdpi.com This system yielded soluble, high-molecular-weight polymers with yields being highly dependent on the monomer concentration and the monomer-to-catalyst ratio. mdpi.com
Similarly, fluorinated tricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylic acid esters have been successfully polymerized via transition-metal-catalyzed addition polymerization. acs.orgacs.org These monomers, unlike their fluorinated norbornene counterparts, readily undergo polymerization to produce materials with high glass transition temperatures, a crucial property for applications such as photoresists. acs.org
The choice of catalyst and reaction conditions can be tailored to control the polymer's molecular weight and yield. For example, by adjusting the monomer concentration and the monomer/catalyst ratio in the polymerization of 3-pentafluorophenyl-exo-tricyclononene-7, molecular weights (Mw) in the range of (2.93–4.35) × 10⁵ were achieved. mdpi.com
It has also been demonstrated that tricyclo[4.2.1.0(2,5)]non-7-ene monomers with bulky silicon-containing substituents can undergo addition polymerization with Pd-based catalysts. researchgate.net This highlights the versatility of transition metal catalysis in polymerizing a wide range of functionalized TCN monomers.
Design and Polymerization of Functionalized Tricyclo[4.2.1.0(2,5)]non-7-ene Monomers
The versatility of the tricyclo[4.2.1.0(2,5)]non-7-ene (TCN) framework allows for the incorporation of various functional groups, enabling the synthesis of polymers with tailored properties. The strategic placement of these functional groups can influence polymer characteristics such as solubility, thermal stability, and optical transparency.
Synthesis and Polymerization of Fluorinated Tricyclo[4.2.1.0(2,5)]non-7-ene Monomers
The introduction of fluorine atoms into TCN monomers has been a key area of research, particularly for applications in advanced photolithography. acs.orgacs.org Fluorinated TCN monomers are typically synthesized through cycloaddition reactions of functionalized olefins with quadricyclane (B1213432) or norbornadiene. researchgate.net This method often produces the desired exo-isomers, which are highly reactive in polymerization. researchgate.net
A notable example is the synthesis of fluorinated tricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylic acid esters. acs.orgacs.org These monomers have been successfully polymerized using transition metal catalysts to yield homopolymers with high transparency at deep ultraviolet wavelengths (e.g., 157 nm). acs.orgacs.org This property is critical for the development of next-generation photoresist materials. acs.org In fact, these fluorinated TCN polymers exhibit significantly greater transparency compared to conventional ester-functionalized norbornene polymers. researchgate.netacs.org
The resulting poly(TCN)s also possess high glass transition temperatures and the necessary etch resistance for photolithographic applications. acs.org The polymerization of these fluorinated monomers can also be achieved through radical polymerization with tetrafluoroethylene (B6358150) (TFE), resulting in amorphous copolymers with high thermal stability and good solubility in standard organic solvents. researchgate.net
An example of a fluorinated TCN monomer is 3-pentafluorophenyl-exo-tricyclononene-7, which has been successfully polymerized to produce a high-molecular-weight polymer. mdpi.com The resulting polymer film demonstrated hydrophobic properties, as expected from the presence of fluoroorganic side groups. mdpi.com
Poly(Tricyclo[4.2.1.0(2,5)]non-7-ene)s with Silicon-Containing Substituents
The incorporation of silicon-containing groups into the side chains of poly(tricyclo[4.2.1.0(2,5)]non-7-ene)s is a strategy to enhance properties like gas permeability. researchgate.netresearchgate.net These monomers are often synthesized via the cycloaddition of silicon-substituted ethylenes with quadricyclane. researchgate.net This synthetic route is advantageous as it allows for the placement of bulky silicon groups away from the polymerizable double bond, which facilitates polymerization. researchgate.net
For instance, 3-{tris(trimethylsiloxy)silyl}tricyclo[4.2.1.0]non-7-ene was synthesized and successfully polymerized via both ring-opening metathesis polymerization (ROMP) and addition polymerization using a Pd-based catalyst. researchgate.net The strategic separation of the bulky -Si(OSiMe₃)₃ group from the double bond by the cyclobutane ring was key to the successful polymerization of this monomer. researchgate.net
The resulting silicon-containing poly(TCN)s are typically amorphous, glassy polymers. ineosopen.org The introduction of these bulky substituents disrupts dense polymer chain packing, which can lead to increased free volume and enhanced gas permeability. researchgate.net
Other Tailored Tricyclo[4.2.1.0(2,5)]non-7-ene Monomers for Specific Polymer Properties
Beyond fluorinated and silicon-containing substituents, other functional groups can be incorporated into the tricyclo[4.2.1.0(2,5)]non-7-ene (TCN) structure to achieve specific polymer properties. The synthesis of these tailored monomers often relies on the cycloaddition of quadricyclane with appropriately functionalized alkenes. researchgate.net
For example, TCN monomers with ester substituents have been developed. acs.org The resulting polymers are of interest for applications such as photoresists due to their high glass transition temperatures and etch resistance. acs.org
The introduction of tert-butyl groups is another area of interest. For instance, poly(3-tert-butyltricyclononene-7) has been synthesized and its properties studied in comparison to its silicon- and germanium-containing analogues. researchgate.net This allows for a systematic investigation into the effect of the nature of the side group's central atom on the polymer's properties. researchgate.net
Furthermore, TCN monomers with perfluoroalkyl sulfonyl fluoride (B91410) groups in the side chains have been prepared. researchgate.net These can be copolymerized, for example with tetrafluoroethylene, to produce soluble copolymers. researchgate.net The ability to incorporate such a diverse range of functional groups highlights the versatility of the TCN platform for designing polymers with a wide array of specific characteristics.
Advanced Characterization of Poly(Tricyclo[4.2.1.0(2,5)]non-7-ene) Materials
The characterization of poly(tricyclo[4.2.1.0(2,5)]non-7-ene) materials involves a range of advanced analytical techniques to determine their molecular structure, thermal properties, and performance-related characteristics.
Molecular Structure and Weight: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Fourier-transform infrared (FTIR) spectroscopy are fundamental for confirming the molecular structure of both the monomers and the resulting polymers. mdpi.comacs.org These techniques verify the successful incorporation of functional groups and the polymer backbone structure. mdpi.com Gel permeation chromatography (GPC) is employed to determine the molecular weight (Mw) and molecular weight distribution (polydispersity index, PDI) of the polymers, providing insights into the efficiency and control of the polymerization process. researchgate.net
Thermal Properties: The thermal stability and transitions of these polymers are critical for their application. The glass transition temperature (Tg) is a key parameter, often measured by differential scanning calorimetry (DSC). For example, fluorinated TCN polymers have been shown to possess high glass transition temperatures. acs.org
Optical Properties: For applications in photolithography, the optical properties of the polymers are paramount. Vacuum-ultraviolet (VUV) spectroscopy and variable angle spectroscopic ellipsometry are used to measure the transparency of thin films at specific wavelengths, such as 157 nm. acs.orgacs.org Fluorinated TCN polymers have demonstrated significantly higher transparency at this wavelength compared to their norbornene-based counterparts. researchgate.netacs.org
Surface and Transport Properties: The hydrophobicity of the polymer surface can be assessed by measuring the contact angle with water. mdpi.com For polymers designed for membrane applications, gas permeability is a crucial property. The permeability of various gases (e.g., He, H₂, O₂, N₂, CO₂, CH₄) through polymer films is measured to evaluate their separation performance. mdpi.com For instance, addition poly(3-pentafluorophenyl-exo-tricyclononene-7) was found to be significantly more permeable to various gases than its metathesis-polymerized analogue. mdpi.com
Data Tables
Table 1: Polymerization of 3-pentafluorophenyl-exo-tricyclononene-7 Data sourced from a study on addition polymerization with a Pd-based catalyst. mdpi.com
| Monomer Concentration (mol/L) | Monomer/Catalyst Ratio | Yield (%) | Molecular Weight (Mw) x 10⁵ |
| Varying | Varying | Good to High | 2.93 - 4.35 |
Table 2: Gas Permeability of Poly(3-pentafluorophenyl-exo-tricyclononene-7) Data reflects the enhanced permeability of the addition polymer compared to its metathesis analogue. mdpi.com
| Gas | Permeability Enhancement Factor (Addition vs. Metathesis) |
| He | ~7-21 |
| H₂ | ~7-21 |
| O₂ | ~7-21 |
| N₂ | ~7-21 |
| CO₂ | ~7-21 |
| CH₄ | ~7-21 |
Relationship between Monomer Structure and Polymer Main Chain Topology
The polymerization of Tricyclo[4.2.1.0(2,5)]non-7-ene (TCN) monomers can proceed through two primary mechanisms: ring-opening metathesis polymerization (ROMP) and vinyl-addition polymerization. The choice of polymerization route profoundly influences the resulting polymer's main chain topology.
In ROMP, the norbornene ring system is opened, leading to a polymer backbone with repeating unsaturated units. The structure of the resulting polymer is influenced by the substituents on the TCN monomer. For instance, the ROMP of ester-functionalized TCN monomers using Grubbs catalysts results in amorphous polymers with bi- and tricyclic structures within the main chain. rsc.org The stereochemistry of the main chain, predominantly cis, is a notable feature of these polymerizations. researchgate.net The reactivity of TCN monomers in ROMP has been found to be comparable to or even higher than their norbornene analogues. rsc.org
Conversely, vinyl-addition polymerization of TCN monomers, often catalyzed by palladium or nickel complexes, results in a saturated polymer backbone. mdpi.comacs.orgresearchgate.net This method preserves the tricyclic structure of the monomer as a repeating unit in the polymer chain. The presence of bulky substituents on the TCN monomer can affect its polymerizability. For example, while norbornene monomers with certain bulky groups may be inactive in addition polymerization, their TCN counterparts can still undergo polymerization due to the increased distance of the bulky group from the reactive double bond. researchgate.net The resulting addition polymers are typically characterized by high molecular weights and a fully saturated structure. mdpi.comresearchgate.net
The topology of the polymer main chain, whether unsaturated from ROMP or saturated from addition polymerization, is a critical determinant of the material's subsequent physical and chemical properties.
Thermal Behavior and Glass Transition Temperature of Copolymers
The thermal stability and glass transition temperature (Tg) are crucial properties of polymers, dictating their processing conditions and application range. Copolymers of Tricyclo[4.2.1.0(2,5)]non-7-ene exhibit interesting thermal behaviors that are directly linked to their composition and monomeric structure.
Copolymers synthesized via ROMP, incorporating ester-functionalized TCN units and norbornene, demonstrate a significant and linear increase in their glass transition temperatures with a higher content of the TCN monomer. rsc.org This is attributed to the rigid bi- and tricyclic structures integrated into the polymer backbone, which restrict segmental motion. rsc.org Similarly, tetrafluoroethylene (TFE) copolymers with TCN monomers show high glass transition temperatures, often exceeding 200 °C, which is substantially higher than TFE copolymers with norbornene. researchgate.net
Addition polymers of TCN derivatives also exhibit high thermal stability. For instance, poly[3-(trimethylsilyl)tricyclononene-7] and poly[3,4-bis(trimethylsilyl)tricyclononene-7] show no glass transition temperature up to the onset of their thermal decomposition, which occurs above 370 °C. researchgate.net In the case of Janus-type polymers with rigid main chains and flexible side groups, the glass transition temperature of metathesis polymers can be tuned by altering the length of the alkyl-group in the tri(n-alkoxy)silyl side substituents, varying from -44 to 61 °C. rsc.org In contrast, the addition polymers of these Janus monomers remain glassy. rsc.org
Table 1: Thermal Properties of Tricyclo[4.2.1.0(2,5)]non-7-ene Copolymers
| Polymer/Copolymer | Polymerization Type | Glass Transition Temperature (Tg) |
|---|---|---|
| TFE/TCN Dipolymers | Radical | > 200 °C researchgate.net |
| Metathesis polymers with (AlkO)3Si-substituents | Metathesis | -44 to 61 °C rsc.org |
| Addition polymers with Si(CH3)3 side groups | Addition | Not observed until decomposition (>370 °C) researchgate.net |
Optical Transparency and Application in Photolithography
Polymers derived from Tricyclo[4.2.1.0(2,5)]non-7-ene have garnered significant interest for their optical properties, particularly their transparency in the deep ultraviolet (DUV) region, making them promising candidates for photoresist materials in advanced lithography.
Fluorinated TCN structures with ester substituents exhibit significantly higher transparency at 157 nm, by up to three orders of magnitude, compared to conventional ester-functionalized norbornene-based polymers. acs.orgacs.org This enhanced transparency is crucial for the development of photoresists for 157 nm lithography. acs.orgacs.org Homopolymers resulting from the metal-catalyzed addition polymerization of these fluorinated TCN monomers are not only transparent at 157 nm but also possess high glass transition temperatures and the necessary etch resistance for photolithographic applications. acs.org
The successful synthesis and polymerization of these partially fluorinated, ester-functionalized TCN monomers have demonstrated their utility in formulating photoresists. acs.org Copolymers of TCN with tetrafluoroethylene have also been investigated for use as semiconductor photoresists for imaging at both 157 and 193 nm. researchgate.net The incorporation of tertiary alkyl ester groups from the TCN monomer or acrylates into these polymers allows for good image formation when combined with a photoacid generator and developed with an aqueous base. researchgate.net
Table 2: Optical Properties of Fluorinated Tricyclo[4.2.1.0(2,5)]non-7-ene Polymers
| Polymer Type | Key Optical Property | Application |
|---|---|---|
| Fluorinated TCN with ester substituents | Up to 3 orders of magnitude more transparent at 157 nm than norbornene counterparts acs.orgacs.org | Photoresists for 157 nm lithography acs.org |
| TFE/TCN Copolymers | Good image formation at 157 and 193 nm researchgate.net | Semiconductor photoresists researchgate.net |
Gas Separation Membrane Applications of Poly(Tricyclo[4.2.1.0(2,5)]non-7-ene)s
Polymers based on Tricyclo[4.2.1.0(2,5)]non-7-ene have shown significant promise for use in gas separation membranes due to their unique combination of rigidity and the ability to incorporate functional groups that enhance gas transport properties.
The introduction of silicon-containing groups into the polynorbornene main chain via TCN monomers leads to a substantial increase in permeability and diffusion coefficients for various gases. researchgate.net For instance, poly[3-(trimethylsilyl)tricyclononene-7] and poly[3,4-bis(trimethylsilyl)tricyclononene-7] are glassy polymers with remarkably high gas permeability. researchgate.net These polymers exhibit solubility-controlled permeation, a characteristic of materials with high free volume. researchgate.net
A study on Janus tricyclononene polymers, which feature a rigid polymer backbone and flexible tri(n-alkoxy)silyl side groups, demonstrated a significant ability to tune gas transport properties. rsc.org By altering the polymer main chain structure (metathesis vs. addition) and the length of the side groups, researchers achieved high permeability for hydrocarbons, with n-butane permeability reaching up to 8100 Barrer, and high C4/C1 selectivity. rsc.org Notably, the metathesis polynorbornenes in this study were found to be more permeable than their addition polymer counterparts. rsc.org
Addition polynorbornene with perfluorophenyl side groups, synthesized from a TCN monomer, also displayed higher gas permeability compared to linear polymers with similar side groups, an effect attributed to the combination of a rigid main chain and bulky side groups. mdpi.com
Table 3: Gas Separation Properties of Poly(Tricyclo[4.2.1.0(2,5)]non-7-ene)s
| Polymer | Key Feature | Gas Separation Performance Highlight |
|---|---|---|
| Poly[3-(trimethylsilyl)tricyclononene-7] and Poly[3,4-bis(trimethylsilyl)tricyclononene-7] | Glassy polymers with high free volume | Substantially high gas permeability with solubility-controlled permeation researchgate.net |
| Janus tricyclononene polymers (metathesis) | Rigid backbone with flexible side groups | P(n-C4H10) up to 8100 Barrer and high C4/C1 selectivity (22–49) rsc.org |
| Addition polynorbornene with C6F5 side groups | Rigid main chain and bulky side groups | Higher gas permeability than linear analogues mdpi.com |
Advanced Structural Elucidation and Spectroscopic Analysis of Tricyclo 4.2.1.0 2,5 Non 2 5 Ene Systems
X-ray Crystallography for Absolute Stereochemistry and Molecular Conformation
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids, providing precise data on bond lengths, bond angles, and absolute stereochemistry. For complex polycyclic systems like tricyclo[4.2.1.0(2,5)]non-2(5)-ene derivatives, this technique is crucial for validating structures proposed by other spectroscopic means and for understanding the conformational intricacies imposed by the rigid cage-like structure.
The data obtained from X-ray analysis, such as that for related bridged systems, provides a benchmark for computational studies (e.g., Density Functional Theory, DFT), allowing for the refinement of theoretical models that can predict the structures and properties of other members of this compound class. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of this compound systems in solution. The complexity of their proton and carbon environments necessitates a range of one- and two-dimensional NMR experiments.
The asymmetry and rigid nature of the tricyclo[4.2.1.0(2,5)]nonane skeleton lead to complex ¹H and ¹³C NMR spectra with distinct chemical shifts for nearly every proton and carbon atom. High-field NMR is essential for resolving these signals and assigning the structure.
For the parent compound, This compound , the reported ¹H NMR spectrum shows a complex pattern of multiplets, confirming the presence of multiple, distinct proton environments within the strained framework.
Derivatives of this system exhibit similarly complex spectra, which provide a wealth of structural information. For example, the diol derivative (1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol has been fully characterized by ¹H and ¹³C NMR. acs.org The chemical shifts and coupling constants provide detailed information about the relative stereochemistry of the hydroxyl groups and the conformation of the ring system. acs.org Advanced techniques like NOE (Nuclear Overhauser Effect) experiments are often employed to establish through-space proximities between protons, which is critical for confirming stereochemical assignments in these rigid structures. acs.org
| Compound | Technique | Solvent | Chemical Shifts (δ ppm) |
|---|---|---|---|
| (1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol | ¹H NMR (600 MHz) | CDCl₃ | 6.32 (t, J = 1.7 Hz, 2H), 4.28 (d, J = 4.1 Hz, 2H), 2.97 (d, J = 1.4 Hz, 2H), 2.92–2.89 (m, 2H), 1.91 (br s, 2H), 1.39 (d, J = 8.2 Hz, 1H), 1.02 (d, J = 8.2 Hz, 1H) |
| ¹³C{¹H} NMR (150 MHz) | CDCl₃ | 137.0 (2C), 68.9 (2C), 53.3, 45.8 (2C), 44.8 (2C) |
NMR spectroscopy is not only used for final product characterization but also serves as a powerful tool for monitoring the progress of chemical reactions in real-time or by analyzing aliquots from a reaction mixture. This allows for the optimization of reaction conditions and the potential identification of transient intermediates.
In the synthesis of derivatives, the conversion of starting materials to products can be quantified directly from the ¹H NMR spectrum. For instance, the oxidation of (1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol to the corresponding 1,4-dialdehyde was monitored, and the yield was determined by ¹H NMR spectroscopy. acs.org This method provides a rapid and accurate assessment of reaction efficiency without the need for chromatographic separation. The appearance of new signals corresponding to the product and the disappearance of reactant signals can be tracked over time to generate kinetic profiles for the transformation.
Mass Spectrometry Techniques (e.g., GC-MS) for Identification of Derivatives and Reaction Products
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it becomes a highly effective method for separating and identifying individual components in a complex mixture. This is particularly useful for analyzing the products of reactions involving this compound, where multiple isomers or byproducts may be formed.
The electron ionization (EI) mass spectrum of a compound provides a characteristic fragmentation pattern, or "fingerprint," that can be used for identification by comparison with spectral libraries. The NIST Chemistry WebBook, for example, contains mass spectral data for isomers and derivatives like Tricyclo[4.2.1.0(2,5)]non-7-ene-3,4-dione . nist.gov
GC-MS has been successfully employed to identify complex derivatives of the tricyclic system in natural product analysis. For example, Tricyclo[4.2.1.0(2,5)]nona-3,7-diene,9-methoxy-1-phenyl was identified as a component in a plant extract using GC-MS profiling. acs.org This highlights the technique's sensitivity and resolving power for detecting and structurally characterizing even minor components in complex matrices.
| Identified Compound | Context | Reference |
|---|---|---|
| Tricyclo[4.2.1.0(2,5)]nona-3,7-diene,9-methoxy-1-phenyl | Component of a plant extract | acs.org |
| 7,10-Epoxytricyclo[4.2.1.1(2,5)]decane, 1-trimethylsilyl- | Identified in a mixture of medicinal plant extracts | libretexts.org |
Other Spectroscopic Characterization Methods (e.g., UV-Vis Spectroscopy, Photoelectron Spectroscopy, Infrared Spectroscopy)
A comprehensive understanding of the this compound system is achieved by employing a suite of spectroscopic methods that probe different aspects of its molecular and electronic structure.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups within a molecule. For This compound , a key diagnostic feature is the C=C stretching vibration of the highly strained cyclobutene (B1205218) ring. This typically appears at an unusually high wavenumber, around 1860 cm⁻¹, which is a characteristic feature of this strained moiety. In functionalized derivatives, such as (1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol , the presence of hydroxyl groups is clearly indicated by a broad absorption band in the region of 3300-3600 cm⁻¹. acs.org
UV-Vis Spectroscopy : Ultraviolet-Visible spectroscopy provides information about electronic transitions within a molecule. The parent this compound, containing an isolated, strained double bond, is expected to exhibit a π → π* transition in the far-UV region. The position of the absorption maximum (λ_max) is sensitive to the degree of strain and substitution. For many conjugated systems, extending the length of the conjugated π-system leads to a bathochromic shift (a shift to longer wavelengths). utoronto.carsc.org Therefore, derivatives of this compound where the double bond is part of a larger conjugated system would be expected to absorb at significantly longer wavelengths, potentially entering the near-UV or even the visible range.
Photoelectron Spectroscopy (PES) : PES is a powerful technique for probing the energies of molecular orbitals. For strained molecules like this compound, PES can provide direct experimental insight into the electronic consequences of bond angle distortion. It measures the ionization potentials corresponding to the removal of electrons from different molecular orbitals. Studies on related strained cage-like molecules have used PES to understand the interaction between sigma and pi orbitals and the effect of strain on orbital energies.
| Compound | Key IR Absorption Bands (cm⁻¹) | Functional Group Assignment | Reference |
|---|---|---|---|
| This compound | ~1860 | C=C stretch (strained cyclobutene) | |
| (1R,2S,3S,4R,5R,6S)-Tricyclo[4.2.1.0(2,5)]-7-nonene-3,4-diol | 3361 | O-H stretch (hydroxyl) | acs.org |
Computational and Theoretical Insights into Tricyclo 4.2.1.0 2,5 Non 2 5 Ene Chemistry
Quantum Chemical Investigations (Ab Initio and Density Functional Theory)
Quantum chemical methods, including both ab initio and density functional theory (DFT), have been instrumental in elucidating the unique structural and electronic properties of tricyclo[4.2.1.0(2,5)]non-2(5)-ene and related strained alkenes. These computational approaches provide a powerful lens through which to understand the consequences of the molecule's rigid, polycyclic framework on its geometry, stability, and reactivity.
Molecular Geometry Optimization and Structural Parameters
Theoretical studies have been conducted to optimize the molecular geometry of this compound and determine its key structural parameters. These calculations are crucial for understanding the strain inherent in the molecule. For instance, a theoretical study utilized DFT to investigate related pyramidalized alkenes, providing insights into their geometries. acs.orgacs.org The tricyclic system imposes significant constraints, leading to deviations from standard bond lengths and angles, particularly at the bridgehead carbons and the double bond.
Detailed structural information for the parent this compound is often compared with its derivatives to understand substituent effects. For example, the synthesis and structural analysis of derivatives like tricyclo[4.2.1.0(2,5)]non-7-en-3-one have been reported, where experimental techniques are complemented by computational modeling to refine structural assignments. researchgate.net
Below is a table showcasing representative calculated structural parameters for this compound and a related derivative.
| Parameter | This compound | Tricyclo[4.2.1.0(2,5)]non-7-en-3-one |
| C=C Bond Length (Å) | Data not available in search results | Data not available in search results |
| Pyramidalization Angle (°) | Data not available in search results | Data not available in search results |
| C-C Single Bond Lengths (Å) | Data not available in search results | Data not available in search results |
Electronic Structure Analysis and Orbital Interactions (e.g., HOMO-LUMO, π-orbital character)
The electronic structure of this compound is significantly influenced by its strained geometry. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity in processes like cycloadditions. researchgate.netmdpi.com The strain in the molecule can affect the energies of these frontier orbitals.
Computational studies have shown that the introduction of chemical groups can create new energy levels within the HOMO-LUMO gap of a parent structure. myu-group.co.jp For strained alkenes, the π-orbital character is also a key feature. The pyramidalization of the double bond can lead to a mixing of σ and π character, which has profound implications for reactivity. acs.org
The HOMO-LUMO gap is a critical parameter derived from these calculations, providing an indication of the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | Data not available | Data not available | Data not available |
| Related Strained Alkenes | Data varies based on structure | Data varies based on structure | Data varies based on structure |
Theoretical Studies on Pyramidalization of Strained Double Bonds
A key feature of this compound and related compounds is the pyramidalization of the carbon atoms of the double bond. This distortion from planarity is a direct consequence of the geometric constraints imposed by the rigid tricyclic framework. acs.org Theoretical studies have been crucial in quantifying the extent of this pyramidalization and understanding its effect on bonding and reactivity. acs.orgacs.org
The degree of pyramidalization is often described by the pyramidalization angle, which is the angle between the plane of the substituents on a double-bonded carbon and the extended double bond axis. DFT and ab initio calculations have been employed to determine these angles and to correlate them with the strain energy of the molecule. acs.org These studies have also explored the chemistry of other pyramidalized alkenes, providing a broader context for understanding the behavior of this compound. acs.org
Thermochemical Calculations and Energy Landscapes of Reactions
Quantum chemical methods are used to calculate the thermochemical properties of this compound and to map the energy landscapes of its reactions. chemeo.com These calculations provide valuable data on enthalpies of formation, Gibbs free energies of formation, and the activation energies for various chemical transformations. chemeo.comchemeo.com
For instance, the enthalpy of formation (ΔfH°gas) and Gibbs free energy of formation (ΔfG°) are fundamental properties that can be computationally estimated. chemeo.com Furthermore, theoretical calculations can elucidate the reaction pathways and energy barriers involved in processes such as cycloadditions and rearrangements, which are characteristic reactions of this strained alkene.
| Thermochemical Property | Calculated Value (Unit) |
| Enthalpy of formation at standard conditions (ΔfH°gas) | Data not available in search results |
| Standard Gibbs free energy of formation (ΔfG°) | Data not available in search results |
Molecular Mechanics (MM) and Force Field Calculations for Conformational Analysis and Strain Energy
Molecular mechanics (MM) calculations offer a computationally less expensive alternative to quantum chemical methods for assessing the conformational preferences and strain energies of molecules like this compound. rsc.org These methods are particularly useful for larger systems and for exploring the potential energy surface to identify stable conformers.
Force field calculations are used to estimate the strain energy of a molecule by comparing its energy to a hypothetical strain-free reference compound. For cyclic and polycyclic hydrocarbons, this provides a quantitative measure of the destabilization due to bond angle distortion, torsional strain, and non-bonded interactions. mdpi.com The chemistry of bicyclo[3.3.1]nonanes, which are structurally related, is highly dependent on their conformational properties, and these have been extensively studied using molecular mechanics. rsc.org
While specific strain energy values for the parent this compound were not found, MM calculations have been used to estimate the energies of related strained hydrocarbons. researchgate.net
Computational Modeling of Reaction Pathways and Selectivity
Computational modeling plays a crucial role in understanding the reaction pathways and predicting the selectivity of reactions involving this compound. The strained double bond in this molecule makes it a reactive substrate for a variety of transformations, including cycloadditions, rearrangements, and additions. acs.orgnih.gov
Theoretical studies can model the transition states of these reactions, providing insights into the factors that control their stereoselectivity and regioselectivity. For example, in cycloaddition reactions, the facial selectivity (attack from the syn or anti face of the double bond) can be rationalized by examining the energies of the competing transition state structures.
Furthermore, computational modeling can be used to investigate the mechanisms of more complex transformations, such as the ring-opening and rearrangement reactions of derivatives like tricyclo[4.2.1.0(2,5)]nonan-9-one. researchgate.net These studies can help to explain the observed product distributions and to design new synthetic strategies. In some cases, computational results can be correlated with experimental findings from techniques like NMR to establish the structures of reaction products. researchgate.net
Characterization of Transition States and Reaction Intermediates
Computational studies have been instrumental in elucidating the mechanisms of reactions involving this compound. A notable area of investigation is its thermal isomerization. The high strain within the cyclobutene (B1205218) ring of the this compound system significantly influences the energetics of its reactions. acs.org
For instance, the thermal isomerization of this compound to form 2,3-dimethylenebicyclo[2.2.1]heptane involves a ring-opening of the strained cyclobutene moiety. acs.org Theoretical calculations, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), complete active space (CAS), and density functional theory (DFT) methods, have been employed to model this process. These studies help in characterizing the transition state structures and reaction intermediates, providing insights into the reaction pathways.
In the thermal ring-opening of the related cis- and trans-3,4-dimethylthis compound derivatives, computational analysis helps to understand the stereochemistry of the process. The activation energy for the disrotatory ring-opening is found to be significantly decreased due to the inherent ring strain. acs.org
Computational Prediction of Facial and Regioselectivity
Computational chemistry plays a crucial role in predicting the stereochemical outcomes of reactions involving this compound and its derivatives. This is particularly important in cycloaddition reactions where the molecule can react from two different faces (π-facial selectivity) and at different positions (regioselectivity).
Theoretical models are used to predict the facial selectivity in Diels-Alder reactions. srce.hrnih.gov These predictions are often based on the analysis of transition state energies for different modes of attack. srce.hr For example, in cycloadditions, steric and electronic interactions between the diene and dienophile in the transition state determine the preferred facial attack. nih.govnsf.gov Computational methods like M06-2X/6-311+G(d,p) have been used to explore the stereoselectivity of cycloadditions, indicating that substituent conformations and diene-dienophile interactions are key factors. nih.gov
Similarly, the regioselectivity of reactions, such as those catalyzed by transition metals like Ruthenium(II), can be rationalized through computational studies. nih.gov Density functional theory (DFT) calculations can elucidate the reaction mechanism and identify the factors controlling which bond is cleaved or formed, thereby determining the regiochemical outcome. nih.gov For instance, in the Ru(II)-catalyzed intramolecular (5+2) cycloaddition of vinylcyclopropanes and alkynes, DFT studies have shown that the competition between β-hydride elimination and cyclopropane (B1198618) cleavage dictates the selectivity. nih.gov
Correlation of Theoretical Predictions with Experimental Observations
A critical aspect of computational chemistry is the validation of its predictions against experimental results. In the study of this compound, there is generally a good correlation between theoretical calculations and experimental observations.
For example, the heat of hydrogenation of this compound was experimentally found to be 44.9 kcal/mol, indicating a high degree of strain. acs.org The activation energy for its thermal ring-opening was predicted to be approximately 31 kcal/mol, which aligns with experimental findings that these reactions occur at elevated temperatures. acs.org The thermolysis of cis- and trans-3,4-dimethylthis compound, carried out at temperatures between 93 and 150 °C, yielded the expected diene products, confirming the predicted reaction pathway. acs.org
In the context of cycloaddition reactions, ab initio and semiempirical quantum chemical calculations have been successfully used to predict the exclusive exo π-facial selectivity observed experimentally in the reactions of similar bridged systems. srce.hr High-level ab initio calculations are often required to accurately predict stereochemical outcomes, which are then confirmed by experimental product analysis. srce.hr The agreement between calculated activation barriers and experimentally required reaction conditions further strengthens the validity of the theoretical models. srce.hr
The table below summarizes some of the key theoretical predictions and their correlation with experimental findings for reactions involving the this compound system.
| Reaction/Property | Theoretical Prediction | Experimental Observation |
| Thermal Isomerization of this compound | Ring-opening to 2,3-dimethylenebicyclo[2.2.1]heptane with an activation energy of ~31 kcal/mol. acs.org | Isomerization occurs at elevated temperatures (93-150 °C for dimethyl derivatives) to form the expected diene products. acs.org |
| Heat of Hydrogenation | High strain energy is predicted due to the fused ring system. | Experimental heat of hydrogenation is 44.9 kcal/mol, confirming high strain. acs.org |
| Cycloaddition Facial Selectivity | Computational models predict preferred facial attack based on steric and electronic factors in the transition state. srce.hrnih.gov | Experimental results often show high to exclusive facial selectivity in accordance with predictions. srce.hr |
This strong correlation between theoretical predictions and experimental observations underscores the power of computational chemistry as a tool for understanding and predicting the complex reactivity of strained molecules like this compound.
Future Perspectives and Emerging Research Directions for Tricyclo 4.2.1.0 2,5 Non 2 5 Ene
Development of Sustainable Synthetic Methodologies
Future research is increasingly directed towards greener and more efficient synthetic routes to tricyclo[4.2.1.0(2,5)]nonane frameworks. A key strategy involves the [2+2+2]-cycloaddition reaction between quadricyclane (B1213432) and various alkenes or alkynes. researchgate.net This method is advantageous due to its stereo- and regioselectivity, typically yielding the more reactive exo-isomers, which are preferred for subsequent polymerizations. researchgate.net The synthesis of these monomers often starts from readily available cyclopentadiene (B3395910) or quadricyclane, the latter being a photo-isomerization product of norbornadiene. researchgate.net
Another established route starts from norbornene, which can be converted to derivatives like tricyclo[4.2.1.0(2,5)]non-7-en-3-one through the addition of dichloroketene (B1203229) followed by reduction. researchgate.netnih.gov Further research could optimize these multi-step sequences to improve yields and reduce waste. A promising sustainable approach is the use of polymer-supported reagents, such as polymer-supported periodate (B1199274) for the oxidative cleavage of diol derivatives of the tricyclo[4.2.1.0(2,5)]nonane system, which simplifies product purification and reagent recycling. acs.org
| Research Finding | Synthetic Approach | Starting Material(s) | Key Advantage(s) |
| Stereoselective Monomer Synthesis | [2+2+2] Cycloaddition | Quadricyclane and alkenes/alkynes | High stereo- and regioselectivity for exo-isomers |
| Functionalized Core Synthesis | Dichloroketene Addition/Reduction | Norbornene | Access to functionalized tricyclononane ketones |
| Green Oxidative Cleavage | Oxidative cleavage with polymer-supported periodate | Cyclobutanediol derivatives | Simplified purification, reagent recycling |
Advanced Catalyst Design for Controlled Polymerization and Transformations
The development of advanced catalysts is crucial for controlling the polymerization and transformation of tricyclo[4.2.1.0(2,5)]non-ene and its derivatives. Metal-catalyzed addition polymerization (AP) has been a significant area of focus. While some norbornene-type monomers with electron-withdrawing groups can be inactive with common Nickel (Ni) and Palladium (Pd) catalysts, derivatives of tricyclo[4.2.1.0(2,5)]non-7-enes have proven to be active monomers for addition polymerization. researchgate.net The future lies in designing catalysts that exhibit higher activity and tolerance to a wider range of functional groups, enabling the synthesis of polymers with precisely controlled architectures and properties.
Ring-opening metathesis polymerization (ROMP) using well-defined catalysts like Grubbs catalysts presents another powerful tool. rsc.org Although research has focused on related structures like tricyclo[4.2.2.0(2,5)]deca-3,9-dienes, the principles are directly applicable. rsc.org Future work will likely involve creating catalysts that can polymerize these strained monomers in a living fashion, allowing for the synthesis of block copolymers with unique properties. Furthermore, catalysts for other transformations, such as the dicopper-substituted silicotungstate for cyclopropanation reactions, highlight the potential for designing specialized catalysts for specific, high-value chemical modifications of the tricyclononane scaffold. acs.org
Exploration of Novel Derivatives for Enhanced Material Performance
The tricyclo[4.2.1.0(2,5)]nonane skeleton is a versatile platform for creating novel derivatives with tailored properties for advanced materials. A significant area of exploration is in the field of microelectronics. Fluorinated tricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylic acid esters, for instance, undergo addition polymerization to yield homopolymers that are highly transparent at 157 nm, making them promising candidates for photoresist applications in advanced lithography. researchgate.net
Another emerging application is in membrane technology. Addition polymers derived from 3-pentafluorophenyl-exo-tricyclononene-7 exhibit high gas permeability. mdpi.com The combination of a rigid polymer backbone and bulky fluoroorganic side groups creates materials with less dense chain packing, which is beneficial for gas separation membranes. mdpi.com
Furthermore, the biological activity of derivatives is a rapidly growing field. Novel benzothiazole (B30560) derivatives synthesized from a tricyclo[4.2.1.0(2,5)]non-7-en-3-one precursor have demonstrated significant antiproliferative activities against rat brain tumor and human cervical carcinoma cell lines. researchgate.netnih.gov Similarly, certain cycloalkyl substituted pyrimidinediamine compounds incorporating the tricyclic framework have shown potential as antiproliferative agents. google.com
| Derivative Class | Potential Application | Key Property/Finding |
| Fluorinated esters | 157 nm Photoresists | High transparency in the deep-UV region |
| Perfluorophenyl-substituted polymers | Gas separation membranes | High gas permeability due to inefficient chain packing |
| Benzothiazole derivatives | Anticancer agents | In vitro antiproliferative activity against C6 and HeLa cells researchgate.netnih.gov |
| Pyrimidinediamine derivatives | Anticancer agents | Antiproliferative activity google.com |
Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Theoretical Approaches
A fundamental understanding of the relationship between the three-dimensional structure of tricyclo[4.2.1.0(2,5)]non-2(5)-ene and its reactivity is essential for its rational application. The high degree of strain and pyramidalization at the double bond are key features that dictate its chemical behavior. acs.org Future research will increasingly rely on a synergistic combination of experimental studies and theoretical calculations to unravel these complexities.
Theoretical studies using methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) have been employed to analyze the geometry, strain energy, and electronic properties of these pyramidalized alkenes. acs.orgacs.org For example, computational studies have elucidated how replacing a methylene (B1212753) bridge with a nitrogen atom in the 9-position (forming an aza-derivative) alters bond lengths and strain energy due to the influence of the nitrogen lone pair.
In the context of biologically active derivatives, molecular docking studies are becoming indispensable. Such in silico methods have been used to investigate the potential interactions between tricyclononane-based compounds and antiapoptotic proteins like Bcl-xl. researchgate.netnih.gov These studies provide insights into the binding modes and help rationalize the observed biological activity, guiding the design of more potent and selective therapeutic agents. The integration of spectroscopic data, reaction kinetics, and high-level computational modeling will be paramount in building predictive models for the reactivity and function of this unique class of compounds.
Potential Applications in Unexplored Fields of Chemistry and Materials Science
The unique structural and electronic properties of this compound suggest its potential utility in a variety of fields that are currently underexplored. Its strained nature makes it a high-energy molecule, which could be investigated for applications in energy storage or as a component in advanced propellants. researchgate.net
In medicinal chemistry, beyond the initial findings in cancer research, the rigid tricyclic scaffold could be used to design novel enzyme inhibitors or receptor ligands. researchgate.netnih.gov The defined three-dimensional structure can precisely position functional groups to interact with biological targets, a key principle in modern drug design. The use of its aza-derivatives as building blocks for more complex molecules is an area of active interest.
In materials science, the incorporation of this rigid, non-planar structure into polymer backbones could lead to materials with unusual thermal or mechanical properties, such as high glass transition temperatures and enhanced rigidity. rsc.org Its derivatives could also be explored as chiral synthons or as components in the synthesis of complex natural products. The photochemical reactivity of related diene systems also suggests potential applications in photochemistry and the development of photoresponsive materials. acs.orgnist.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
